molecular formula C18H22ClN3O4 B6905654 N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide

N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide

Cat. No.: B6905654
M. Wt: 379.8 g/mol
InChI Key: TYWJTPAGFVLLFY-UHFFFAOYSA-N
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Description

N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, a benzoxazole moiety, and a propanamide group, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4/c1-12(23)21-7-5-13(11-21)10-20(2)17(24)6-8-22-15-4-3-14(19)9-16(15)26-18(22)25/h3-4,9,13H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWJTPAGFVLLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CN(C)C(=O)CCN2C3=C(C=C(C=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzoxazole Formation: The benzoxazole moiety is usually formed via a condensation reaction between an o-aminophenol and a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the pyrrolidine and benzoxazole intermediates with a propanamide group using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide
  • N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-ethylpropanamide

Uniqueness

N-[(1-acetylpyrrolidin-3-yl)methyl]-3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-methylpropanamide stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its structural features enable it to interact with a diverse range of molecular targets, making it a versatile compound for research and industrial applications.

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